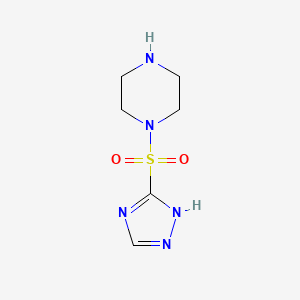

1-(4H-1,2,4-三唑-3-磺酰基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

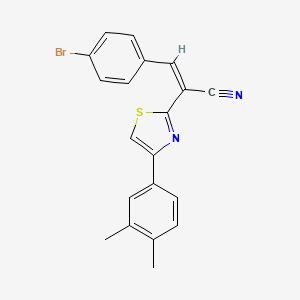

“1-(4H-1,2,4-triazole-3-sulfonyl)piperazine” is a compound that contains a total of 26 bonds, including 15 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 sulfonamide (thio-/dithio-), and 1 Triazole .

Synthesis Analysis

The synthesis of triazoles, including “1-(4H-1,2,4-triazole-3-sulfonyl)piperazine”, has been a topic of interest in the field of organic chemistry. A common method involves the use of copper catalysts, K3PO4 as the base, and O2 as the oxidant . This enables an efficient synthesis of triazoles from amidines .Molecular Structure Analysis

The molecular structure of “1-(4H-1,2,4-triazole-3-sulfonyl)piperazine” is characterized by the presence of a triazole ring. Triazoles are nitrogen-containing heterocyclic compounds that can accommodate a broad range of substituents (electrophiles and nucleophiles) around their core structures . The 1H-1,2,4-triazole is more stable than the 4H-1,2,4-triazole .Chemical Reactions Analysis

Chemically, 1H-1,2,4-triazole shows both electrophilic and nucleophilic substitution reactions. Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .科学研究应用

Medicinal Chemistry

1-(4H-1,2,4-triazole-3-sulfonyl)piperazine has been investigated for its medicinal properties. Notably, it has shown c-Met inhibition , which is relevant in cancer research. The c-Met protein kinase plays a crucial role in cell signaling pathways related to cell growth, survival, and metastasis. Inhibiting c-Met can be a promising strategy for cancer therapy .

GABA A Modulation

This compound has also demonstrated GABA A allosteric modulating activity . GABA A receptors are essential for inhibitory neurotransmission in the central nervous system. Modulating these receptors can impact anxiety, sedation, and other neurological processes .

Polymer Applications

The compound has been incorporated into polymers used in solar cells. Its properties contribute to enhancing the efficiency of energy conversion in photovoltaic devices. Polymers containing this heterocyclic unit show promise in renewable energy research .

BACE-1 Inhibition

1-(4H-1,2,4-triazole-3-sulfonyl)piperazine has demonstrated inhibition of (\beta)-secretase 1 (BACE-1) . BACE-1 is implicated in Alzheimer’s disease, and inhibiting it could potentially slow down disease progression .

Other Practical Applications

Beyond the mentioned fields, this compound may find applications in other areas, such as drug delivery, materials science, or catalysis. Researchers continue to explore its properties and potential uses.

安全和危害

While specific safety and hazard information for “1-(4H-1,2,4-triazole-3-sulfonyl)piperazine” is not available, it’s important to note that triazoles have been associated with adverse events such as hepatotoxicity and hormonal problems . This has led to a careful revision of the azole family to obtain higher efficacy with minimum side effects .

未来方向

Triazoles have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines . Given the importance of the triazole scaffold, its synthesis has attracted much attention . Future research may focus on harnessing its optimum antibacterial potential and dealing with the escalating problems of microbial resistance .

属性

IUPAC Name |

1-(1H-1,2,4-triazol-5-ylsulfonyl)piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O2S/c12-14(13,6-8-5-9-10-6)11-3-1-7-2-4-11/h5,7H,1-4H2,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZCXRUWBHIBHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4H-1,2,4-triazole-3-sulfonyl)piperazine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2709492.png)

![N-(2-methylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2709494.png)

![5-(Methoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2709497.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2709499.png)

![N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2709502.png)

![3-Methyl-2-[(oxan-4-yl)methoxy]pyridine](/img/structure/B2709504.png)

![Methyl (1S,4R,5R)-4-aminobicyclo[3.2.0]heptane-1-carboxylate;hydrochloride](/img/structure/B2709505.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide](/img/structure/B2709510.png)